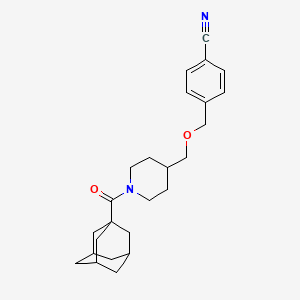
4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a useful research compound. Its molecular formula is C25H32N2O2 and its molecular weight is 392.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule derived from adamantane and piperidine frameworks. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article aims to summarize the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of adamantane derivatives often involves multiple steps that include acylation and functionalization. The specific synthesis pathway for the target compound can be outlined as follows:
- Formation of Adamantane Derivative : The initial step involves the acylation of adamantane with a suitable carbonyl compound.
- Piperidine Integration : A piperidine ring is introduced through nucleophilic substitution reactions.
- Methoxy and Benzonitrile Functionalization : Further modifications involve the introduction of methoxy and benzonitrile groups via electrophilic aromatic substitution or similar methods.
Anticancer Activity
Recent studies have indicated that compounds related to the target structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds structurally similar to the target molecule have shown potent activity against colon cancer and leukemia cell lines. The mechanism often involves DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3d | HL-60 | 5 | DNA fragmentation |
| 3e | Colon cancer | 4 | Caspase activation |
Neuropharmacological Effects
The adamantane core is known for its neuroprotective properties. Research indicates that derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases.
- Mechanisms of Action : The interaction with dopaminergic receptors has been noted, which may contribute to neuroprotection and cognitive enhancement .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related compound on various neoplastic cell lines (HSC-2, HSC-4). The findings showed that certain derivatives exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .
Case Study 2: Neuroprotective Properties
In animal models, compounds with similar structures demonstrated protective effects against neurotoxicity induced by oxidative stress. These findings support their potential use in developing treatments for conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
4-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c26-15-18-1-3-19(4-2-18)16-29-17-20-5-7-27(8-6-20)24(28)25-12-21-9-22(13-25)11-23(10-21)14-25/h1-4,20-23H,5-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXIUBVVBWUHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














